REACTION_SMILES
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[CH3:14][CH2:15][O:16][C:17](=[O:18])[CH3:19].[O:1]1[CH:2]([c:4]2[cH:5][cH:6][c:7]([CH:9]3[O:10][CH2:11][CH2:12][O:13]3)[o:8]2)[CH2:3]1>>[O:1]=[CH:3][CH2:2][c:4]1[cH:5][cH:6][c:7]([CH:9]2[O:10][CH2:11][CH2:12][O:13]2)[o:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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c1cc(C2OCCO2)oc1C1CO1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc(C2OCCO2)oc1C1CO1
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Name
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Type
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product
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Smiles
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O=CCc1ccc(C2OCCO2)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |